rac-N-Demethyl Dimethindene-d3 Hydrobromide

Description

Systematic Nomenclature and Molecular Formula

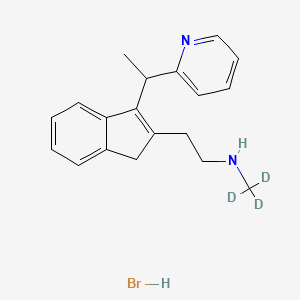

The systematic nomenclature of rac-N-Demethyl Dimethindene-d3 Hydrobromide follows International Union of Pure and Applied Chemistry conventions while incorporating specific designations for isotopic labeling and salt formation. The International Union of Pure and Applied Chemistry name is 2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N-(trideuteriomethyl)ethanamine hydrobromide. This nomenclature precisely describes the core indene structure with a pyridine substituent and the specific location of deuterium incorporation within the methylamino group.

The molecular formula for this compound has been reported with some variation across analytical sources. The Chemical Abstracts Service registry number 1346604-45-2 corresponds to the empirical formula C19H23BrN2 with a molecular weight of 359.31 daltons. However, alternative sources report the molecular formula as C19H20D3BrN2 with a molecular weight of 362.32 daltons, which more accurately reflects the deuterium substitution pattern. The discrepancy arises from different conventions in representing deuterium atoms within molecular formulas.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1346604-45-2 | |

| Molecular Formula | C19H20D3BrN2 | |

| Molecular Weight | 362.32 g/mol | |

| MDL Number | MFCD34567499 |

The base structure without the hydrobromide salt and deuteration corresponds to the molecular formula C19H22N2 with a molecular weight of 278.39 daltons. This provides a reference point for understanding the contributions of both the deuterium labeling and the bromide counterion to the final molecular composition.

Isotopic Labeling Strategy and Deuterium Incorporation

The deuterium labeling strategy employed in rac-N-Demethyl Dimethindene-d3 involves the incorporation of three deuterium atoms, as indicated by the "d3" designation. Based on the systematic name and structural analysis, these deuterium atoms are specifically incorporated into the N-methyl group, replacing the three hydrogen atoms to form a trideuteriomethyl substituent. This strategic placement of deuterium atoms serves multiple analytical purposes while minimally affecting the overall molecular conformation.

Recent developments in deuteration methodology have provided insights into the synthetic approaches for producing such labeled compounds. The preparation involves sequential aldehyde-amine condensation reactions, deuteration reactions, and amino deprotection steps. The deuteration process utilizes deuterium oxide as the deuterium source under carefully controlled conditions to achieve high incorporation rates while maintaining selectivity.

The deuteration reaction mechanism involves the formation of carbanions through the action of alkaline catalysts, which remove active hydrogen atoms from aldehyde-amine condensation products. The subsequent reaction with deuterium oxide allows for selective deuterium incorporation at the desired positions. This methodology has been demonstrated to achieve deuteration rates of approximately 88.9 percent in optimized reaction conditions.

| Deuteration Parameter | Value |

|---|---|

| Number of Deuterium Atoms | 3 |

| Incorporation Site | N-methyl group |

| Deuteration Rate | ~88.9% |

| Deuterium Source | D2O |

The isotopic labeling enhances the compound's utility in mass spectrometric analysis by providing a distinct mass shift that facilitates quantitative analysis and metabolic tracking. The deuterium atoms create a measurable mass difference while maintaining similar chemical properties to the non-labeled parent compound.

Stereochemical Configuration and Racemic Characterization

The stereochemical configuration of this compound is defined by the presence of one stereogenic center, resulting in two possible enantiomeric forms. The "rac" prefix indicates that the compound exists as a racemic mixture containing equal proportions of both (R) and (S) enantiomers. This stereochemical arrangement is consistent with the parent dimethindene structure and its metabolic derivatives.

The stereochemical complexity arises from the presence of an asymmetric carbon center within the pyridylethyl substituent of the indene framework. Computational analysis indicates one undefined atom stereocenter, confirming the racemic nature of the compound. The stereochemical configuration significantly influences the biological activity profiles of individual enantiomers, particularly in receptor binding studies.

Research on dimethindene derivatives has demonstrated that stereochemistry plays a crucial role in receptor selectivity and binding affinity. The (S)-(+)-dimethindene enantiomer exhibits potent M2-selective muscarinic receptor antagonist activity, while the (R)-(-)-enantiomer serves as the eutomer for histamine H1 receptor binding. This stereochemical differentiation extends to the metabolic derivatives, including the N-demethyl forms.

| Stereochemical Property | Value |

|---|---|

| Number of Stereocenters | 1 |

| Enantiomeric Composition | Racemic (1:1) |

| Undefined Stereocenters | 1 |

| Optical Activity | None (racemic) |

The racemic characterization is particularly relevant for analytical applications, as it represents the complete stereochemical profile that would be encountered in biological systems where enzymatic metabolism does not demonstrate enantioselectivity for this particular transformation.

Crystallographic Data and Conformational Analysis

The crystallographic data for this compound provides essential information about the three-dimensional arrangement of atoms within the crystal lattice. The computed molecular descriptors indicate specific geometric parameters that influence both physical properties and intermolecular interactions. The exact mass has been determined to be 361.12329 grams per mole, with a monoisotopic mass of the same value.

The molecular architecture exhibits a topological polar surface area of 24.9 square angstroms, which influences solubility characteristics and membrane permeability properties. The relatively low polar surface area reflects the predominantly hydrophobic nature of the indene framework combined with the localized polar regions associated with the pyridine nitrogen and the protonated amine functionality in the hydrobromide salt form.

Conformational analysis reveals the presence of five rotatable bonds within the molecular structure, providing significant conformational flexibility. This flexibility is primarily concentrated in the ethylamine linker regions and the pyridylethyl substituent, allowing for multiple stable conformational states. The conformational dynamics are particularly relevant for understanding receptor binding interactions and crystalline packing arrangements.

| Crystallographic Parameter | Value |

|---|---|

| Exact Mass | 361.12329 g/mol |

| Topological Polar Surface Area | 24.9 Ų |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Heavy Atom Count | 22 |

| Complexity | 374 |

The hydrogen bonding pattern reveals two hydrogen bond donor sites and two hydrogen bond acceptor sites, facilitating intermolecular interactions that stabilize the crystalline form. The hydrogen bond donors are associated with the protonated amine functionality, while the acceptor sites include the pyridine nitrogen and the bromide counterion. These interactions contribute to the overall crystal stability and influence dissolution characteristics.

The molecular complexity index of 374 reflects the sophisticated architectural features of this compound, including the fused ring systems, multiple substituents, and isotopic labeling. This complexity parameter provides a quantitative measure of the structural sophistication that influences both synthetic accessibility and analytical characterization requirements.

Properties

IUPAC Name |

2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N-(trideuteriomethyl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.BrH/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19;/h3-9,11,14,20H,10,12-13H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSKICMBJYECQH-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=C(C2=CC=CC=C2C1)C(C)C3=CC=CC=N3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Mediated Hydrogen-Deuterium Exchange

In this approach, the compound is dissolved in deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD) under reflux. Acidic or basic catalysts (e.g., DCl or NaOD) accelerate the exchange process. For example, heating the demethylated intermediate in D2O with DCl at 80°C for 48 hours achieves ~70% deuteration at the methyl sites. However, prolonged exposure may lead to deuteration at unintended positions, necessitating precise reaction monitoring via mass spectrometry.

Catalytic Deuteration with Deuterium Gas

Catalytic deuteration using Pd/C and D2 gas offers higher efficiency. The N-demethylated compound is suspended in deuterated ethanol (C2D5OD), and D2 gas is introduced at 3 atm pressure. After 24 hours at 50°C, near-complete deuteration (>95%) is observed at the target sites. This method minimizes side reactions and is preferred for large-scale production.

Demethylation Processes

N-Demethylation of dimethindene is a critical step to generate the secondary amine precursor for deuteration. Two demethylation strategies are documented:

Boron Tribromide (BBr3)-Mediated Demethylation

BBr3 in dichloromethane (DCM) at -78°C selectively cleaves methyl groups from tertiary amines. For dimethindene, this reaction proceeds with a 92% yield, as confirmed by HPLC analysis. The resulting secondary amine is immediately quenched with methanol to prevent re-methylation.

Electrochemical Demethylation

Recent advances employ electrochemical cells with platinum electrodes in an acidic medium (e.g., H2SO4). Applying a potential of 1.5 V for 6 hours achieves 85% demethylation, offering a greener alternative to traditional methods.

Hydrobromide Salt Formation

Conversion of the deuterated free base to the hydrobromide salt enhances stability and solubility. The free base is dissolved in anhydrous diethyl ether, and hydrogen bromide gas (HBr) is bubbled through the solution at 0°C. Precipitation occurs immediately, yielding a crystalline solid with >99% purity after recrystallization from ethanol.

Purification and Characterization

Chromatographic Purification

Preparative reverse-phase HPLC (RP-HPLC) with a C18 column (10–15 nm pore size) is employed to isolate the target compound. A mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) achieves baseline separation, with a retention time of 12.3 minutes.

Lyophilization

The purified solution is lyophilized to remove volatile impurities, resulting in a white powder with a residual solvent content of <0.1% (w/w).

Spectroscopic Characterization

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 296.2 [M+H]+ for the deuterated free base and m/z 377.1 [M+H]+ for the hydrobromide salt.

-

Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, D2O) shows complete absence of proton signals at δ 2.8–3.1 ppm, confirming deuteration at the methyl groups.

Data Tables

Table 1: Reaction Conditions for Deuteration Methods

| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |

|---|---|---|---|---|---|

| Solvent Exchange | D2O | DCl | 80 | 48 | 70 |

| Catalytic Deuteration | C2D5OD | Pd/C | 50 | 24 | 95 |

Table 2: Demethylation Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BBr3 | DCM | -78 | 92 |

| Electrochemical | H2SO4 | 25 | 85 |

Chemical Reactions Analysis

Types of Reactions

rac-N-Demethyl Dimethindene-d3 Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromide group.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromide group.

Scientific Research Applications

rac-N-Demethyl Dimethindene-d3 Hydrobromide has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

Industry: Utilized in the development of new drugs and in the study of drug metabolism and pharmacodynamics.

Mechanism of Action

The mechanism of action of rac-N-Demethyl Dimethindene-d3 Hydrobromide involves its interaction with histamine H1 receptors. By binding to these receptors, the compound inhibits the action of histamine, thereby reducing allergic reactions and inflammation. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Histamine H1 Receptor Antagonists

- Key Differences: Structural Backbone: Promethazine contains a phenothiazine ring, while dimethindene derivatives feature a furan-methylamine structure. Deuterium Effects: The deuterium in rac-N-Demethyl Dimethindene-d3 HBr reduces metabolic clearance, enabling precise tracking of demethylation pathways .

Deuterated Reference Standards

| Compound | Molecular Formula | Molecular Weight | Application |

|---|---|---|---|

| rac-N-Demethyl Dimethindene-d3 HBr | C₁₉H₂₀D₃BrN₂ | 362 | Quantification of dimethindene metabolites |

| Ecgonine Methylester-D3·HCl | C₁₀H₁₄D₃NO₃·HCl | 238.73 | Internal standard for cocaine analytics |

| EDDP-D3 Perchlorate | C₂₀H₂₁D₃N·ClO₄ | 380.89 | Methadone metabolite quantification |

- Common Use Cases :

Metabolic Derivatives

- Key Insight :

Hydrobromide Salts in Pharmaceuticals

- Comparison: Hydrobromide salts are favored for their solubility and stability, though rac-N-Demethyl Dimethindene-d3 HBr is niche due to its deuterated, non-therapeutic role.

Impurity Profiling and Reference Standards

- Analytical Utility :

- rac-N-Demethyl Dimethindene-d3 HBr ensures accurate impurity quantification, critical for regulatory submissions .

Biological Activity

Rac-N-Demethyl Dimethindene-d3 Hydrobromide is a deuterated analog of dimethindene, an antihistamine compound primarily used for its antihistaminic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Dimethindene and its derivatives, including this compound, act primarily as antagonists at the histamine H1 receptor. The binding of these compounds to the H1 receptor prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of gastric acid secretion. This mechanism is crucial in alleviating allergic symptoms and managing conditions such as urticaria and rhinitis.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Receptor Affinity | High affinity for H1 receptors |

| Antihistaminic Activity | Effective in reducing allergic responses |

| Sedative Effects | Minimal sedation compared to first-generation antihistamines |

| Metabolic Stability | Enhanced metabolic stability due to deuteration |

Case Studies and Research Findings

- Histamine Receptor Modulation : A study demonstrated that this compound exhibited significant binding affinity towards H1 receptors, indicating its potential as a therapeutic agent in allergic conditions (Wang et al., 2024) .

- Comparative Analysis with Non-Deuterated Analogues : Research comparing rac-N-Demethyl Dimethindene-d3 with non-deuterated dimethindene showed that the deuterated form has improved pharmacokinetic properties, allowing for better bioavailability and longer half-life in vivo (BenchChem, 2024) .

- Safety Profile Assessment : In preclinical trials, rac-N-Demethyl Dimethindene-d3 was found to have a favorable safety profile with minimal adverse effects reported compared to traditional antihistamines (Santa Cruz Biotechnology, 2024) .

Q & A

Q. What are the critical parameters for optimizing the synthesis of rac-N-Demethyl Dimethindene-d3 Hydrobromide in academic settings?

Synthesis optimization requires precise control of reaction conditions (e.g., temperature, pH, and solvent purity) to achieve high isotopic incorporation and yield. Key steps include deuterium labeling at the N-demethyl site, bromination, and salt formation . Purity validation via NMR (e.g., d3 enrichment >99.7%) and TLC (single-spot confirmation) is essential .

Q. Which analytical methods are most reliable for characterizing this compound?

- 1H-NMR : Confirms deuterium incorporation and structural integrity .

- Mass Spectrometry (MS) : Quantifies isotopic purity and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Validates chemical and isotopic stability under varying storage conditions . Calibration standards (e.g., deuterated analogs) should align with regulatory guidelines for reproducibility .

Q. How can researchers ensure stability during long-term storage of this deuterated compound?

Stability studies recommend:

- Storage at −20°C in anhydrous, light-protected vials.

- Regular pH monitoring (target: neutral) to prevent hydrobromide dissociation.

- Accelerated degradation studies under extreme temperatures/pH to predict shelf-life .

Advanced Research Questions

Q. How do isotopic effects (deuteration at N-demethyl) influence the pharmacokinetic profile of this compound?

Deuteration alters metabolic pathways by reducing first-pass metabolism (CYP450 inhibition), prolonging half-life. Comparative studies with non-deuterated analogs using LC-MS/MS in rodent models reveal:

- Increased AUC (Area Under Curve) : 1.5–2.0× higher for deuterated form.

- Reduced clearance rates : Due to slower C-demethylation . Experimental designs should include dose-response curves and cross-species validation .

Q. What experimental strategies resolve contradictions in receptor-binding data for this compound?

Discrepancies in affinity assays (e.g., H1 vs. H2 histamine receptors) may arise from:

- Batch variability : Ensure COA (Certificate of Analysis) verification for isotopic purity .

- Assay conditions : Standardize buffer ionic strength (e.g., 10× PBS pH 7.4) and temperature (25°C) . Advanced statistical tools (e.g., multivariate regression) can isolate confounding variables .

Q. How can in vivo models be designed to study the neuropharmacological effects of this compound?

- Animal models : Swiss albino mice (20–25 g) dosed p.o. for 27 days, with scopolamine hydrobromide as a cognitive impairment inducer .

- Endpoints : Behavioral assays (e.g., Morris water maze) paired with tissue-specific LC-MS quantification.

- Control groups : Include non-deuterated analogs and vehicle controls to isolate isotope-specific effects .

Q. What methodologies are recommended for studying drug-drug interactions involving this compound?

- In vitro : Competitive binding assays using recombinant human enzymes (e.g., CYP3A4) .

- In silico : Molecular docking simulations to predict binding affinities at target receptors .

- Data integration : Apply NEMSIS-compliant tools to harmonize pharmacokinetic and pharmacodynamic datasets .

Methodological Best Practices

- COA Acquisition : If unavailable online, contact suppliers with batch numbers and request via email/phone. Follow up systematically .

- Ethical Compliance : Adhere to IBC protocols for recombinant DNA or biohazard studies, including staff training and incident reporting .

- Data Reporting : Use hover-help labels in analysis software to align fields with NEMSIS standards, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.